4-chloro-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide
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Overview
Description
4-chloro-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide is an organic compound that features a benzamide core substituted with a 4-chloro group and a cyclopentylmethyl group attached to a 3,4-dimethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide typically involves a multi-step process:
Formation of the Cyclopentylmethyl Intermediate: The cyclopentylmethyl group is synthesized by reacting cyclopentylmethyl bromide with a suitable nucleophile.
Attachment to the 3,4-Dimethoxyphenyl Ring: The intermediate is then reacted with 3,4-dimethoxyphenylboronic acid using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Formation of the Benzamide Core: The resulting product is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide are used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural properties.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in biological pathways.
Pathways Involved: The compound could modulate signaling pathways related to cell growth, apoptosis, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide: shares similarities with other benzamide derivatives such as:
Uniqueness
- Structural Features : The presence of both the 4-chloro and 3,4-dimethoxyphenyl groups provides unique chemical properties.
- Reactivity : Its ability to undergo various chemical reactions makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C21H24ClNO3 |
---|---|
Molecular Weight |
373.9 g/mol |
IUPAC Name |
4-chloro-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide |
InChI |
InChI=1S/C21H24ClNO3/c1-25-18-10-7-16(13-19(18)26-2)21(11-3-4-12-21)14-23-20(24)15-5-8-17(22)9-6-15/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,23,24) |
InChI Key |
XEUBTLORFPWNBG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)CNC(=O)C3=CC=C(C=C3)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)CNC(=O)C3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
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